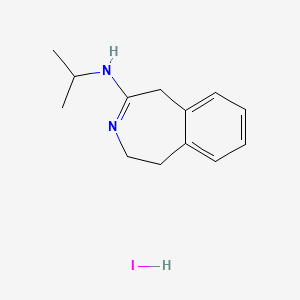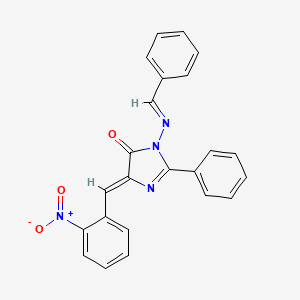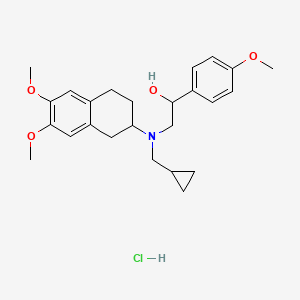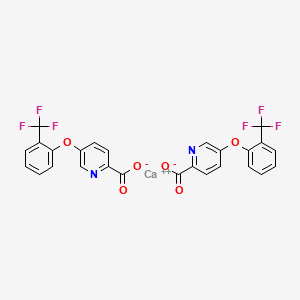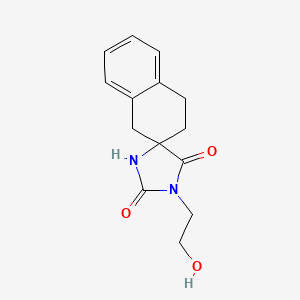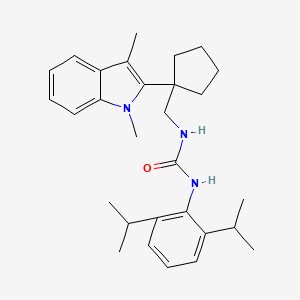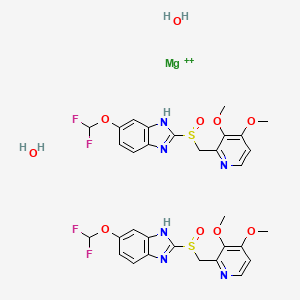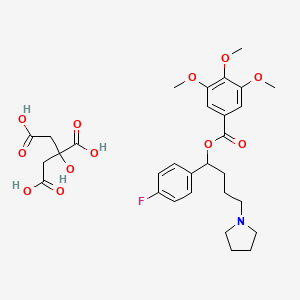
alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a trimethoxybenzoate moiety. The citrate salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(4-fluorophenyl)-4-oxobutyl-3-pyrrolidinyl 3,4,5-trimethoxybenzoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted cyclization and the use of specific catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes at the molecular level.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Mecanismo De Acción
The mechanism of action of alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate involves its interaction with specific molecular targets. One key target is tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide: This compound shares structural similarities with alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate and has been studied for its anticancer properties.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds also feature the trimethoxybenzoyl group and have shown significant anticancer activity.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to disrupt microtubule dynamics and its stability in various conditions make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
102584-34-9 |
|---|---|
Fórmula molecular |
C30H38FNO12 |
Peso molecular |
623.6 g/mol |
Nombre IUPAC |
[1-(4-fluorophenyl)-4-pyrrolidin-1-ylbutyl] 3,4,5-trimethoxybenzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H30FNO5.C6H8O7/c1-28-21-15-18(16-22(29-2)23(21)30-3)24(27)31-20(17-8-10-19(25)11-9-17)7-6-14-26-12-4-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,15-16,20H,4-7,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
YGUVQEHBJAHVGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(CCCN2CCCC2)C3=CC=C(C=C3)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



